molecular formula C8H9BN2O2 B2796494 7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid CAS No. 1260536-49-9

7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid

Cat. No.: B2796494
CAS No.: 1260536-49-9
M. Wt: 175.98
InChI Key: DTLXTFZIXQWPCL-UHFFFAOYSA-N
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Description

7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid (CAS 1260536-49-9) is a high-value, heterocyclic boronic acid that serves as a versatile building block in organic synthesis and pharmaceutical research. Its primary application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form novel carbon-carbon bonds . This is crucial for constructing complex molecules, particularly in the development of new active compounds with pyrrolopyridine scaffolds, which are considered privileged structures in drug discovery . The pyrrolo[2,3-b]pyridine core is a key structural motif in the exploration of novel kinase inhibitors . Research indicates that this scaffold can be optimized to develop potent inhibitors for targets like Fibroblast Growth Factor Receptors (FGFRs), which are important in anticancer drug development . Furthermore, recent studies highlight the use of pyrrolopyridine derivatives in the design of potent Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors, which are being investigated as small molecule immune modulators for cancer immunotherapy . This compound provides researchers with a critical intermediate to access such novel chemotypes, enabling the discovery of inhibitors with unique shapes and potential therapeutic benefits . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(1-methylpyrrolo[2,3-b]pyridin-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-11-3-2-6-4-7(9(12)13)5-10-8(6)11/h2-5,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLXTFZIXQWPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N=C1)N(C=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260536-49-9
Record name {1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid
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Preparation Methods

The synthesis of 7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid can be achieved through several methods:

    Halogen-Metal Exchange and Borylation:

    Metal-Hydrogen Exchange via Directed Ortho-Metallation: This approach uses directed ortho-metallation to introduce the boronic acid group.

    Palladium-Catalyzed Cross-Coupling: This method employs palladium catalysts to couple halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.

    Iridium or Rhodium Catalyzed C-H or C-F Borylation: This technique involves the use of iridium or rhodium catalysts to introduce the boronic acid group through C-H or C-F activation.

    [4+2] Cycloadditions: This method involves cycloaddition reactions to form the desired boronic acid derivative.

Chemical Reactions Analysis

7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. In the context of Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table highlights critical distinctions between 7-methylpyrrolo[2,3-b]pyridine-3-boronic acid and analogous compounds:

Compound Name CAS Number Substituents Functional Groups Applications References
7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid 1260536-49-9 7-Methyl, 3-Boronic acid Boronic acid Suzuki coupling, drug intermediate
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 1190321-17-5 5-Methyl, 3-Carbaldehyde Aldehyde Precursor for Schiff base synthesis
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate 808137-94-2 3-Carboxylate Ester Kinase inhibitor candidates, intermediates
2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-boronic acid pinacol ester 943324-08-1 2-Methyl, 3-Boronic ester, 1-Sulfonyl Boronic ester, Sulfonyl Protected intermediate for controlled coupling reactions
1-(p-Tolylsulfonyl)-3-boronic acid pinacol ester N/A 1-Sulfonyl, 3-Boronic ester Boronic ester, Sulfonyl Stabilized boronic acid for moisture-sensitive reactions

Stability and Reactivity

  • The methyl group at position 7 may improve solubility in organic solvents compared to polar substituents (e.g., carboxylates).
  • Sulfonyl-protected analogs (e.g., 943324-08-1) exhibit enhanced stability under basic conditions but require additional steps for deprotection .

Biological Activity

7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid is a compound of interest due to its unique structural features and potential biological activities. Boronic acids, including this compound, have garnered attention for their roles in medicinal chemistry, particularly in the development of enzyme inhibitors and therapeutic agents. This article provides a comprehensive overview of the biological activity of 7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid, supported by research findings, case studies, and data tables.

  • Molecular Formula : C10H10BNO2
  • Molecular Weight : 189.00 g/mol
  • CAS Number : 1260536-49-9

7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid primarily functions through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial in its interactions with biological molecules such as enzymes and receptors. The boronic acid moiety allows for the inhibition of various enzymes by mimicking the natural substrates.

Enzyme Inhibition

Research indicates that boronic acids can act as potent inhibitors for several classes of enzymes, including proteases and kinases. The specific biological activity of 7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid has been explored in various studies:

  • Protease Inhibition : Studies have shown that this compound can effectively inhibit serine proteases, which are critical in many physiological processes including blood coagulation and immune response.
  • Kinase Inhibition : The compound has demonstrated potential as a kinase inhibitor, which may have implications in cancer therapy by disrupting signaling pathways that promote tumor growth.

Anticancer Activity

The anticancer properties of boronic acids are well-documented. 7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid has been investigated for its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways.

Case Studies

Several case studies highlight the efficacy of 7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid in biological applications:

  • In Vitro Studies : In cultured cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to controls. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast)5.4Kinase inhibition
    A549 (Lung)6.8Apoptosis induction
  • Animal Models : In vivo studies using murine models demonstrated that administration of 7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid led to tumor regression in xenograft models, suggesting its potential as an anticancer agent.

Research Findings

Recent literature reviews emphasize the growing interest in boronic acid derivatives for drug development:

  • Boronic Acids as Therapeutics : A review highlighted the versatility of boronic acids in medicinal chemistry, noting their role as enzyme inhibitors and their therapeutic potential against various diseases .
  • Novel Synthesis Techniques : Advances in synthetic methodologies have improved the accessibility of boronic acids like 7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid for research and clinical applications .

Q & A

Basic Research Questions

Q. How can I optimize Suzuki-Miyaura cross-coupling reactions using 7-methylpyrrolo[2,3-b]pyridine-3-boronic acid?

  • Methodological Answer : Use Pd catalysts (e.g., Pd(OAc)₂ or Pd(PPh₃)₄), bases (Na₂CO₃ or Cs₂CO₃), and a solvent system of MeCN/water or dioxane/water at 100–105°C. Monitor reaction progress via LCMS to adjust stoichiometry (1.5–2.0 equiv. boronic acid) and catalyst loading (2–5 mol%) .
  • Key Data : Reported yields for similar pyrrolo[2,3-b]pyridine derivatives range from 22% to 60%, depending on substituent compatibility .

Q. What analytical techniques are critical for characterizing 7-methylpyrrolo[2,3-b]pyridine-3-boronic acid?

  • Methodological Answer :

  • NMR : Confirm regiochemistry via ¹H-NMR (e.g., methyl group at C7: δ 2.5–3.0 ppm; pyridine protons: δ 7.5–8.5 ppm).
  • LCMS : Monitor purity and detect boronic acid hydrolysis byproducts (e.g., deboronated intermediates).
  • Elemental Analysis : Validate boron content (theoretical ~5.8% for C₉H₁₁BN₂O₂) .

Q. How should I handle and store this compound to prevent degradation?

  • Methodological Answer : Store in airtight, light-protected containers under inert gas (N₂/Ar) at 2–8°C. Avoid prolonged exposure to moisture or acidic/basic conditions to suppress boronic acid dimerization or oxidation. Pre-purify via silica gel chromatography (eluent: EtOAc/hexane) before use .

Advanced Research Questions

Q. How do substituents at C5 and C7 influence the reactivity of pyrrolo[2,3-b]pyridine-3-boronic acids in medicinal chemistry?

  • Methodological Answer :

  • C7 Methyl Group : Enhances steric hindrance, reducing off-target coupling in cross-coupling reactions.
  • C5 Modifications : Electron-withdrawing groups (e.g., halogens) increase electrophilicity, improving coupling efficiency with aryl halides.
  • Case Study : 3,5-Disubstituted analogs show improved kinase inhibition (IC₅₀ < 100 nM) compared to monosubstituted derivatives .

Q. What strategies resolve contradictions in reaction yields for similar boronic acids under identical conditions?

  • Methodological Answer :

  • Parameter Screening : Vary Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂), solvent polarity (THF vs. dioxane), and base strength (K₂CO₃ vs. Cs₂CO₃).
  • Byproduct Analysis : Use ¹¹B-NMR to detect boroxine formation (δ 28–32 ppm), which reduces active boronic acid availability .
    • Example : In Scheme 3 (), switching from Na₂CO₃ to Cs₂CO₃ increased yield from 35% to 60% for a trifluoroborate analog .

Q. How can I functionalize the pyrrolo[2,3-b]pyridine core beyond cross-coupling?

  • Methodological Answer :

  • Alkyne Coupling : Use Sonogashira conditions (Pd(PPh₃)₂Cl₂, CuI, Et₃N/THF) to introduce alkynyl groups at C3 (e.g., 3-alkynyl derivatives in Scheme 4, ).
  • N-Methylation : Treat with NaH/MeI in THF at 0°C to modify the pyrrole nitrogen (see Scheme 5, ) .

Q. What computational methods predict the regioselectivity of electrophilic substitutions on this scaffold?

  • Methodological Answer :

  • DFT Calculations : Model HOMO/LUMO distributions to identify reactive sites (e.g., C5 for electrophilic attack due to higher electron density).
  • Molecular Dynamics : Simulate steric effects of the C7 methyl group on catalyst approach in cross-coupling .

Troubleshooting & Contradiction Analysis

Q. Why does my compound exhibit poor solubility in aqueous/organic solvent mixtures?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for reactions and switch to THF/MeOH for crystallization.
  • Derivatization : Convert the boronic acid to a more soluble trifluoroborate salt (KF, acetone) temporarily .

Q. How do I address discrepancies in reported biological activity for analogs with minor structural variations?

  • Methodological Answer :

  • SAR Profiling : Test analogs in a panel of assays (e.g., kinase inhibition, cellular uptake) to isolate structural determinants.
  • Metabolite Screening : Use LC-HRMS to identify in situ hydrolysis products (e.g., deboronated species) that may skew activity data .

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